D-Camphor oxime
Overview
Description
D-Camphor oxime is a chiral intermediate and a starting material for the preparation of R (+)-bornylamine and R (-)isobornylamine . It has a molecular formula of C10H17NO and a molecular weight of 167.2 .
Synthesis Analysis
Camphor nitroimine is a key building block in unusual transformations and its applications in the synthesis of bioactive compounds . Esters of D,L-, D (+)-, and L (−)-camphor oximes have been synthesized .Chemical Reactions Analysis
Camphor nitroimine, derived from camphor, has proved to be quite versatile, allowing access to substances with miscellaneous biological activities, ligands to asymmetric catalysis, asymmetric oxidants, O–N transfer agents, and other applications . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .Scientific Research Applications
Synthesis and Quantitative Analysis
D-Camphor oxime plays a significant role in the synthesis and quantitative analysis of certain compounds. Wood and Snoeyink (1977) demonstrated that the synthesis of 2-methylisoborneol, which is responsible for objectionable odor in some domestic water supplies, can be improved by eliminating the large amount of d-camphor in the crude product as the oxime (Wood & Snoeyink, 1977). Kimoto et al. (1970) found that oxime methods, including the use of d-camphor oxime, are applicable for the quantitative analysis of camphor in various cosmetic products (Kimoto, Dohi, & Ogawa, 1970).
Chemical Properties and Synthesis
D-Camphor oxime is also central to the development of new chemical compounds. For instance, Dickmu et al. (2014) prepared d-Camphor O-methyloxime, leading to the synthesis of new complexes with potential applications in chemical research (Dickmu, Stahl, & Smoliakova, 2014).
Phase Equilibria Research
Research on the phase diagrams of D- and L-systems of camphor, including camphor oxime, has been conducted to understand solid-state orientational transitions. Mjojo (1979) focused on phase equilibria in D- and L-systems of camphor and camphor oxime, providing insights into the classification and behavior of these compounds under different conditions (Mjojo, 1979).
Ecotoxicity Assessment
The ecotoxicity of compounds, including camphor oxime, is crucial for environmental considerations. Kielka et al. (2018) conducted a study to assess the ecotoxicity of camphor and camphor oxime, providing essential data for their considered launch on the market (Kielka et al., 2018).
Bioactivity Studies
Bioactivity research has explored the effects of camphor oxime ethers against various organisms. Pawar et al. (1995) synthesized camphor oxime ethers and examined their bioactivity against termites and mosquitoes, demonstrating their potential as bioactive agents (Pawar, Tungikar, Suresh, Padalkar, & Patwardhan, 1995).
Safety And Hazards
Future Directions
The use of camphor nitroimine as a potential key building block is being explored . Recent developments on oximes to improve the blood-brain barrier penetration for the treatment of organophosphorus poisoning are also being reviewed . The oxime ligation is expanding in versatility and scope, with rapid bioconjugation to disulfide-rich peptides .
properties
IUPAC Name |
(NE)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+/t7-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFDEGGJFJECAT-RZIOALPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NO)C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1\2CC[C@@H](C1(C)C)C/C2=N\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Camphor oxime | |
CAS RN |
2792-42-9 | |
Record name | D-Camphoroxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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